molecular formula C11H13ClOS B14047676 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one

1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14047676
M. Wt: 228.74 g/mol
InChI Key: VCUJJZXXUVZZBA-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOS It is a derivative of phenylpropanone, featuring a chloromethyl and a methylthio group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one typically involves the chloromethylation of 3-(methylthio)acetophenone. The reaction is carried out using formaldehyde and hydrochloric acid under acidic conditions. The process can be summarized as follows:

    Starting Material: 3-(Methylthio)acetophenone

    Reagents: Formaldehyde, Hydrochloric Acid

    Conditions: Acidic medium, typically at room temperature or slightly elevated temperatures.

The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the acetophenone derivative to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thio derivatives

Scientific Research Applications

1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, especially those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies investigating the biological activity of phenylpropanone derivatives, including their antimicrobial and anticancer properties.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methylthio group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one
  • 1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one
  • 1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-2-one

Uniqueness

1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the chloromethyl and methylthio groups on the aromatic ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers.

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-[2-(chloromethyl)-3-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H13ClOS/c1-8(13)6-9-4-3-5-11(14-2)10(9)7-12/h3-5H,6-7H2,1-2H3

InChI Key

VCUJJZXXUVZZBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)SC)CCl

Origin of Product

United States

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